molecular formula C25H29F7O3 B091082 Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate CAS No. 18072-21-4

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate

Cat. No. B091082
CAS RN: 18072-21-4
M. Wt: 510.5 g/mol
InChI Key: PMYGGDFCIVGWIF-VPQCCYDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate is a synthetic steroid that has been used in scientific research for several years. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid hormones.

Mechanism Of Action

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate is a potent inhibitor of 11β-HSD1. It binds to the active site of the enzyme and prevents the conversion of cortisone to cortisol. This leads to a decrease in the levels of active cortisol in the body, which has been shown to have beneficial effects on metabolic disorders and inflammation.

Biochemical And Physiological Effects

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce inflammation in models of arthritis and asthma. In addition, it has been shown to have anti-aging effects by reducing oxidative stress and improving mitochondrial function.

Advantages And Limitations For Lab Experiments

The main advantage of using Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate in lab experiments is its specificity for 11β-HSD1. It is a potent and selective inhibitor of this enzyme, which allows for precise modulation of cortisol levels in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate in scientific research. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1. Another area of interest is the investigation of the role of 11β-HSD1 in the regulation of other physiological processes such as circadian rhythms and immune function. Furthermore, the use of Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate in combination with other compounds such as anti-inflammatory agents and antioxidants may have synergistic effects in the treatment of metabolic disorders and aging.

Synthesis Methods

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate is synthesized by reacting pregnenolone with heptafluorobutyryl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate has been used in several scientific research studies. It is primarily used as an inhibitor of 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate has also been used in studies investigating the role of 11β-HSD1 in the regulation of inflammation, stress, and aging.

properties

CAS RN

18072-21-4

Product Name

Pregna-3,5-dien-20-one, 3-hydroxy-, heptafluorobutyrate

Molecular Formula

C25H29F7O3

Molecular Weight

510.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C25H29F7O3/c1-13(33)17-6-7-18-16-5-4-14-12-15(8-10-21(14,2)19(16)9-11-22(17,18)3)35-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17+,18-,19-,21-,22+/m0/s1

InChI Key

PMYGGDFCIVGWIF-VPQCCYDFSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

synonyms

3-Hydroxypregna-3,5-dien-20-one heptafluorobutyrate

Origin of Product

United States

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